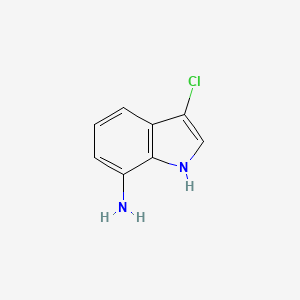

3-chloro-1H-indol-7-amine

説明

Significance of Indole (B1671886) Derivatives in Heterocyclic Chemistry

Indole derivatives are ubiquitous in nature and synthetic chemistry, forming the core of numerous biologically active molecules. derpharmachemica.comrsc.org The indole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets, making it a valuable starting point for drug discovery. sci-hub.semdpi.comnih.gov

The versatility of the indole nucleus allows for functionalization at various positions, enabling the creation of large libraries of compounds for screening against different diseases. numberanalytics.com This has led to the development of a multitude of indole-based drugs with a wide array of therapeutic applications. sci-hub.senih.gov Notable examples include the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and powerful drugs like the anticancer agent vincristine (B1662923) and the antihypertensive drug reserpine. derpharmachemica.commdpi.comnih.gov The biological importance of these molecules has spurred continuous research into the synthesis and application of novel indole derivatives. sci-hub.senih.gov

The range of pharmacological activities exhibited by indole derivatives is extensive, including:

Antimicrobial turkjps.org

Antiviral sci-hub.se

Anti-inflammatory openmedicinalchemistryjournal.com

Antidiabetic sci-hub.se

Neuroprotective nih.gov

Overview of Halogenated Indoles as Privileged Structures

The introduction of halogen atoms—such as chlorine, bromine, or fluorine—onto the indole scaffold can profoundly influence a molecule's biological activity. nih.govresearchgate.net Halogenation alters key physicochemical properties like lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov This modification is a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic profile of a drug candidate. mdpi.com

Halogenated indoles are frequently found in marine natural products, many of which exhibit significant bioactivity. nih.gov For instance, bromoindoles isolated from marine organisms have demonstrated anti-inflammatory, antibacterial, and antitumor properties. researchgate.net The position and type of halogen on the indole ring are critical factors that determine the compound's biological effects. nih.gov For example, structure-activity relationship (SAR) studies have shown that chloro and bromo substitutions can significantly enhance the anticancer activity of certain indole derivatives. mdpi.com The ability of halogenated indoles to interact with various biological targets validates their status as privileged structures in the quest for new therapeutic agents. nih.gov

Research Landscape of 3-chloro-1H-indol-7-amine and Related Isomers

Within the broad class of halogenated indoles, chloro-amino indoles represent a specific subgroup of interest for chemical and pharmaceutical research. The compound This compound is an example of such a molecule, featuring a chlorine atom at the 3-position and an amino group at the 7-position of the indole ring.

The synthesis of this compound can be achieved through the chlorination of a 7-amino-indole precursor or via multi-step synthetic routes involving palladium-catalyzed cross-coupling reactions. The presence of the chloro and amino groups at these specific positions creates a unique electronic and steric profile. The electron-withdrawing nature of the chlorine at position 3 can influence the reactivity of the indole ring, while the amino group at position 7 provides a site for further chemical modification, such as amide coupling or sulfonylation.

Research into this compound and its isomers, such as 4-chloro-1H-indol-7-amine and 5-chloro-1H-indol-7-amine, is driven by the potential for these compounds to serve as building blocks in the synthesis of more complex, biologically active molecules. cymitquimica.comchemscene.com For instance, some chlorinated indole derivatives have been investigated for their potential anticancer, antimicrobial, and antiviral activities. turkjps.orgontosight.ai The specific substitution pattern of each isomer can lead to different biological activities, highlighting the importance of studying these related structures to develop structure-activity relationships.

Below is a data table comparing the basic properties of this compound and some of its positional isomers.

| Property | This compound | 4-chloro-1H-indol-7-amine | 5-chloro-1H-indol-7-amine |

| CAS Number | 165669-13-6 sigmaaldrich.com | 292636-12-5 cymitquimica.com | 292636-11-4 chemscene.com |

| Molecular Formula | C₈H₇ClN₂ sigmaaldrich.com | C₈H₇ClN₂ cymitquimica.com | C₈H₇ClN₂ chemscene.com |

| Molecular Weight | 166.61 g/mol sigmaaldrich.com | 166.61 g/mol cymitquimica.com | 166.61 g/mol chemscene.com |

| Physical Form | Dark gray solid sigmaaldrich.com | Not specified | Not specified |

| InChI Key | SLBNABPPSZSXHN-UHFFFAOYSA-N sigmaaldrich.com | Not available | Not available |

Structure

3D Structure

特性

IUPAC Name |

3-chloro-1H-indol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBNABPPSZSXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451636 | |

| Record name | 3-chloro-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165669-13-6 | |

| Record name | 3-chloro-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Chloro 1h Indol 7 Amine

Strategic Approaches to Indole (B1671886) Core Functionalization

The functionalization of the indole core to introduce substituents at specific positions is a cornerstone of synthetic organic chemistry, driven by the prevalence of the indole motif in pharmaceuticals and biologically active compounds. The synthesis of 3-chloro-1H-indol-7-amine necessitates control over the reactivity of different positions on the indole ring.

Direct Halogenation Strategies for Indole Systems

Direct halogenation of the indole ring is a common method for introducing halogen atoms. The C3 position of indole is highly nucleophilic and readily undergoes electrophilic substitution. nih.gov Various chlorinating agents can be employed for this purpose.

For the synthesis of 3-chloroindoles, reagents such as sulfuryl chloride (SOCl) or N-chlorosuccinimide (NCS) are often utilized. The reaction conditions can be tuned to favor monochlorination at the C3 position. For instance, the use of the DMSO/SOCl system allows for the intramolecular cyclization and chlorination of N,N-disubstituted 2-alkynylanilines to yield 3-chloroindoles. Another approach involves the use of sulfuryl chlorofluoride, where the solvent can be chosen to selectively obtain 3-chloroindoles.

While direct chlorination of an unsubstituted indole preferentially occurs at the C3 position, the presence of other substituents on the ring can influence the regioselectivity. Therefore, the timing of the chlorination step in a multi-step synthesis is a critical consideration.

Amine Group Introduction and Transformations on the Indole Nucleus

Introducing an amino group at the C7 position of the indole ring is a more challenging transformation compared to functionalization at other positions. Direct C-H amination methods have been developed to address this challenge. One notable strategy is the iron-catalyzed C7-selective NH2 amination of indoles, which offers a direct route to 7-aminoindoles.

A common and reliable indirect method for introducing an amino group is through the reduction of a nitro group. The nitration of the indole ring, followed by reduction, provides a versatile pathway to aminoindoles. The regioselectivity of nitration can be controlled by the existing substituents and the reaction conditions. For the synthesis of 7-aminoindoles, the corresponding 7-nitroindole (B1294693) precursor is required.

Once a nitroindole is obtained, the reduction of the nitro group to an amine can be achieved using various reagents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO), or Raney nickel is a widely used method. researchgate.net Chemical reducing agents like stannous chloride (SnCl) in hydrochloric acid, or iron powder in acidic media, are also effective for this transformation. scispace.com The choice of reducing agent depends on the compatibility with other functional groups present in the molecule.

Precursor Chemistry and Starting Material Utilization in Indole Synthesis

The synthesis of complex indole derivatives like this compound often relies on the availability of appropriately substituted precursors. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.org In principle, a substituted phenylhydrazine, such as (2-amino-3-chlorophenyl)hydrazine, could be reacted with a suitable carbonyl compound to construct the desired indole core, though the availability and stability of such precursors can be a limitation.

A more contemporary approach involves starting with a pre-functionalized benzene (B151609) ring and building the pyrrole (B145914) portion of the indole. For instance, starting with a 2,6-disubstituted aniline (B41778) derivative where one substituent is a nitro group and the other is a precursor to the chloro-substituted pyrrole ring can be a viable strategy.

Multicomponent Reactions for Indole Derivative Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the synthesis of substituted indoles. For example, a three-component Fischer indole synthesis has been reported, which combines a nitrile, an organometallic reagent, and an arylhydrazine hydrochloride salt in a one-pot process. nih.gov

While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs could be applied to construct a highly functionalized indole core that could then be further elaborated to the target molecule. For instance, an MCR could be designed to generate an indole with substituents at the C3 and C7 positions that are precursors to the chloro and amino groups, respectively.

Advanced Synthetic Transformations Involving the Indole Ring

Modern synthetic organic chemistry has seen the development of numerous advanced transformations for the functionalization of the indole ring. These methods often involve transition-metal-catalyzed cross-coupling and C-H activation reactions. These techniques allow for the introduction of a wide range of substituents with high regioselectivity.

For the synthesis of this compound, advanced transformations could be envisioned. For example, a 3,7-dihaloindole could potentially undergo a selective amination at the C7 position. Alternatively, a 7-amino-3-haloindole could be synthesized and the halogen at the C3 position could be introduced via a late-stage halogenation. The development of such selective transformations is an active area of research and offers potential future routes to this and other complex indole derivatives.

Functionalization at the C-3 Position of Indoles

The introduction of a chlorine atom at the C-3 position of the 7-aminoindole core is typically achieved through electrophilic chlorination. The pyrrole moiety of the indole ring is inherently electron-rich, with the C-3 position being the most nucleophilic and thus highly susceptible to attack by electrophiles.

Common laboratory reagents for this transformation include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). The reaction proceeds via the attack of the indole's C-3 carbon on the electrophilic chlorine source. This process is generally high-yielding and highly regioselective, with minimal formation of other chlorinated isomers under controlled conditions. The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at or below room temperature to manage reactivity and prevent potential side reactions.

Table 1: Reagents for C-3 Chlorination of Indoles This table is interactive. Click on the headers to sort.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| N-Chlorosuccinimide (NCS) | DCM or THF, 0 °C to rt | Mild and selective; byproduct (succinimide) is easily removed. |

| Sulfuryl Chloride (SO₂Cl₂) | Anhydrous solvent (e.g., DCM), 0 °C | Highly reactive; may require careful temperature control to avoid over-chlorination. |

Cyclization Reactions in Indole Ring Formation

The synthesis of the core 7-aminoindole structure, prior to chlorination, can be accomplished through several elegant cyclization strategies. These methods often involve building the benzenoid portion of the indole onto a pre-functionalized pyrrole or, conversely, forming the pyrrole ring from a substituted aniline derivative.

One effective modern approach begins with substituted pyrrole-3-carboxaldehydes. acs.orgnih.gov This strategy utilizes a three-component Wittig reaction involving the pyrrole aldehyde, fumaronitrile, and a phosphine (B1218219) (e.g., triethylphosphine). nih.gov This step generates a key alkene intermediate, which is then subjected to an intramolecular Houben-Hoesch reaction. acs.orgnih.govthermofisher.comwikipedia.org The cyclization is promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), leading to the formation of the 7-aminoindole scaffold in good to excellent yields. acs.org This method is valued for its flexibility and step-efficiency. nih.gov

Alternative and powerful methods for indole synthesis involve transition-metal catalysis. Palladium-catalyzed reactions, in particular, are widely used. beilstein-journals.orgorganic-chemistry.orgresearchgate.net One such pathway is the Sonogashira coupling of a 2-haloaniline derivative (containing a protected amino group or a nitro group at the position corresponding to C-7) with a terminal alkyne. The resulting 2-alkynyl aniline intermediate can then undergo a palladium- or copper-catalyzed intramolecular cyclization to form the indole ring. organic-chemistry.org

Table 2: Comparative Overview of Indole Ring Cyclization Methods This table is interactive. Click on the headers to sort.

| Method | Key Precursors | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Houben-Hoesch Cyclization | Pyrrole-3-carboxaldehyde, Fumaronitrile | PEt₃, BF₃·OEt₂ | Builds the benzene ring onto a pyrrole; flexible and step-efficient. acs.orgnih.gov |

| Palladium-Catalyzed Cyclization | 2-Haloaniline, Terminal Alkyne | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos) | Convergent route; wide substrate scope; powerful C-C and C-N bond formation. beilstein-journals.orgorganic-chemistry.org |

Derivatization of the Amino and Indole Nitrogen Moieties

The this compound molecule features two distinct nitrogen atoms—the indole N-H at position 1 and the primary amino group at position 7—both of which are amenable to further functionalization. This dual reactivity allows for the creation of diverse molecular libraries from a single core structure.

Indole Nitrogen (N-1) Derivatization: The indole nitrogen can be readily functionalized through various N-arylation or N-alkylation reactions. Classic and modern cross-coupling reactions are particularly effective for N-arylation. The Buchwald-Hartwig amination, which employs a palladium catalyst with a suitable phosphine ligand, and the Ullmann condensation, a copper-catalyzed process, are standard methods for forming the N-aryl bond. nih.gov These reactions allow for the introduction of a wide range of substituted aryl and heteroaryl groups at the N-1 position.

Amino Group (C-7) Derivatization: The primary amino group at the C-7 position is a versatile handle for a multitude of chemical transformations. It can undergo standard reactions such as acylation to form amides, reductive amination to form secondary or tertiary amines, and diazotization followed by Sandmeyer-type reactions to introduce other functional groups (e.g., halides, cyano, hydroxyl). nih.gov Furthermore, this amino group can also participate in N-arylation coupling reactions, similar to the indole nitrogen, allowing for the synthesis of derivatives with substituents at both nitrogen centers.

Table 3: Derivatization Reactions for Nitrogen Moieties This table is interactive. Click on the headers to sort.

| Nitrogen Site | Reaction Type | Typical Reagents/Catalysts | Product Type |

|---|---|---|---|

| Indole N-1 | N-Arylation | Pd catalyst, ligand (Buchwald-Hartwig); Cu catalyst (Ullmann) | N-Aryl Indole |

| Indole N-1 | N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | N-Alkyl Indole |

| Amino C-7 | Acylation | Acyl chloride, Anhydride | Amide |

| Amino C-7 | N-Arylation | Aryl halide, Pd or Cu catalyst | 7-(Arylamino)indole |

| Amino C-7 | Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |

| Amino C-7 | Sandmeyer Reaction | NaNO₂, H⁺; CuX | 7-Halo, 7-Cyano, etc. |

Comparative Analysis of Synthetic Routes and Efficiency in Indole Derivative Preparation

The choice of a synthetic route to this compound and its derivatives depends on factors such as starting material availability, desired substitution patterns, and scalability.

The strategy of building the benzene ring onto a pyrrole core via the Houben-Hoesch cyclization offers a highly flexible approach. acs.orgnih.gov It allows for the pre-installation of substituents at what will become the C-2 and C-3 positions of the indole, providing excellent control over the final structure. nih.gov This pathway is particularly advantageous when diverse substitutions on the pyrrole portion of the indole are desired.

In contrast, transition-metal-catalyzed methods, such as the palladium-catalyzed cyclization of 2-haloanilines, represent a more convergent approach. organic-chemistry.org These reactions are powerful for rapidly constructing the indole core and are often characterized by high yields and broad functional group tolerance. This route is ideal when the starting substituted anilines are readily accessible.

The functionalization at the C-3 position via electrophilic chlorination is a highly efficient and regioselective step common to syntheses that begin with the 7-aminoindole core. The inherent electronic properties of the indole ring strongly direct the incoming electrophile to the C-3 position, simplifying purification and maximizing yield of the desired product.

Finally, the presence of two distinct and reactive nitrogen atoms in the final product is a significant synthetic advantage. The indole N-H and the C-7 amino group can often be functionalized selectively by choosing appropriate reaction conditions, enabling the synthesis of complex, multi-functionalized indole derivatives for various applications. This dual functionality makes this compound a versatile and valuable intermediate in synthetic chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 1h Indol 7 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The predicted ¹H NMR spectrum of 3-chloro-1H-indol-7-amine would feature distinct signals for each proton on the indole (B1671886) core.

The chemical shift of a proton is influenced by the electron density around it. Electron-withdrawing groups, like chlorine, deshield nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups, such as an amine group, shield adjacent protons, moving their signals upfield (to a lower ppm value). chemistrysteps.com

In this compound, the chlorine atom at the C3 position is expected to have a minimal effect on the benzene (B151609) ring protons but will influence the C2 proton. The primary influence on the benzene portion of the molecule is the strong electron-donating amine group at C7. This group will cause a significant upfield shift for the ortho (H6) and para (H5) protons compared to unsubstituted indole. The proton on the nitrogen of the indole ring (H1) typically appears as a broad singlet at a high chemical shift, often above 8.0 ppm. clockss.org The protons of the C7-amine group would also appear as a broad singlet.

The expected couplings (J-couplings) arise from the interaction of non-equivalent protons on adjacent carbons. In the benzene ring, H5 would be coupled to both H4 and H6, appearing as a triplet (or more accurately, a doublet of doublets). H4 and H6 would each appear as doublets, coupled to H5.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Expected Multiplicity | Rationale and Notes |

|---|---|---|---|

| H1 (indole NH) | > 8.0 | Broad Singlet (br s) | Typical for indole NH protons; position is solvent and concentration dependent. |

| H2 | ~7.2 | Singlet (s) | Adjacent to the electron-withdrawing Cl at C3. In 3-chloro-1H-indole, this proton appears around 7.2-7.3 ppm. |

| H4 | ~7.3 | Doublet (d) | Part of the benzene ring system. Deshielded relative to other benzene protons due to proximity to the pyrrole (B145914) ring fusion. |

| H5 | ~6.9 | Triplet (t) or Doublet of Doublets (dd) | Shielded by the electron-donating NH₂ group at the para position (C7). |

| H6 | ~6.6 | Doublet (d) | Strongly shielded by the electron-donating NH₂ group at the ortho position (C7). |

| NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | Chemical shift is highly variable and depends on solvent, temperature, and concentration. Protons are exchangeable with D₂O. |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides information about its bonding and electronic environment. compoundchem.com In proton-decoupled ¹³C NMR spectra, each signal typically appears as a singlet.

For this compound, eight distinct signals are expected for the indole core carbons.

C3: The carbon directly attached to the chlorine atom will be significantly deshielded (shifted downfield) due to the electronegativity of chlorine. This signal is expected in the 110-120 ppm range. nih.gov

C7: The ipso-carbon attached to the amine group will be strongly shielded (shifted upfield) and is expected to appear around 140-145 ppm.

Aromatic Carbons (C4, C5, C6): The electron-donating effect of the C7-amine group will cause shielding, particularly at the ortho (C6) and para (C5) positions. oregonstate.edu

Pyrrole Ring and Bridgehead Carbons (C2, C3a, C7a): These carbons will have characteristic shifts influenced by both the heterocyclic nature of the ring and the substituents. C2 is typically found around 120-125 ppm, while the bridgehead carbons (C3a, C7a) appear further downfield. clockss.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm | Rationale and Notes |

|---|---|---|

| C2 | ~123 | Pyrrole ring carbon adjacent to nitrogen. Slightly influenced by C3 substitution. |

| C3 | ~115 | Directly attached to the electronegative chlorine atom. For 3-chloro-1H-indole, this carbon is at ~113 ppm. |

| C3a | ~128 | Bridgehead carbon adjacent to the pyrrole ring. |

| C4 | ~118 | Aromatic carbon meta to the NH₂ group. |

| C5 | ~120 | Aromatic carbon para to the NH₂ group, expected to be shielded. |

| C6 | ~110 | Aromatic carbon ortho to the NH₂ group, expected to be strongly shielded. |

| C7 | ~142 | Ipso-carbon attached to the electron-donating NH₂ group. |

| C7a | ~125 | Bridgehead carbon adjacent to the benzene ring. |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show cross-peaks connecting H4 with H5, and H5 with H6, confirming their sequence in the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum (e.g., H2 to C2, H4 to C4, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

H2 correlating to C3, C3a, and C7a.

H4 correlating to C5, C6, and C7a.

H6 correlating to C5, C7, and C7a.

The indole N-H (H1) proton correlating to C2, C7a, and C3a.

These correlations would allow for the unequivocal placement of the chloro and amine substituents on the indole framework.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the molecular formula is C₈H₇ClN₂.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). This high level of accuracy allows chemists to distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov

A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1. The observation of this pattern is strong evidence for the presence of a single chlorine atom in the molecule.

Table 3: HRMS Data for this compound (C₈H₇ClN₂)

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [C₈H₇³⁵ClN₂]⁺ | 166.0298 |

| [C₈H₇³⁷ClN₂]⁺ | 168.0268 |

Electron Ionization (EIMS) is a "hard" ionization technique that uses a high-energy electron beam to ionize molecules, often causing them to break apart into characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion and various fragment ions, which helps in structural elucidation. libretexts.org

For this compound, the EIMS spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 166 (for the ³⁵Cl isotope) and an M+2 peak at m/z 168. Common fragmentation pathways for indoles involve the loss of small, stable molecules. The presence of the chloro and amino substituents would also direct the fragmentation.

Table 4: Predicted Major Fragment Ions in the EIMS of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 166/168 | [C₈H₇ClN₂]⁺ | Molecular Ion [M]⁺ |

| 139/141 | [C₇H₅ClN]⁺ | Loss of HCN from the pyrrole ring |

| 131 | [C₈H₆N₂]⁺ | Loss of a chlorine radical (·Cl) |

| 104 | [C₇H₆N]⁺ | Loss of ·Cl followed by loss of HCN |

The analysis of these fragmentation patterns, combined with the high-resolution mass data and the comprehensive connectivity map from NMR experiments, provides a robust and unambiguous structural confirmation of this compound.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups within a molecule. The technique is based on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An FT-IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique fingerprint of the molecule.

For this compound, the FT-IR spectrum is expected to display characteristic absorption bands corresponding to the vibrations of its constituent parts: the indole ring, the primary amine group, and the carbon-chlorine bond. While the specific spectrum for this exact compound is not publicly cataloged, its features can be reliably predicted based on data from indole and its substituted derivatives. researchgate.net

The N-H stretching vibrations are particularly informative. The indole ring contains a secondary amine (N-H), which typically exhibits a sharp absorption band around 3400 cm⁻¹. researchgate.net The primary amine (-NH₂) at the 7-position is expected to show two distinct bands in the 3550–3250 cm⁻¹ region, corresponding to its symmetric and asymmetric stretching modes. wpmucdn.com

Aromatic C-H stretching vibrations from the benzene and pyrrole rings of the indole nucleus are anticipated to appear just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range. vscht.cz The stretching of the carbon-carbon double bonds (C=C) within the aromatic system gives rise to strong absorptions in the 1600–1450 cm⁻¹ region. researchgate.net The C-N stretching of the aromatic amine is expected in the 1335-1250 cm⁻¹ range. The C-Cl stretch typically appears as a strong band in the fingerprint region, below 850 cm⁻¹, a region that often contains many complex vibrations. wpmucdn.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (Ar-NH₂) | N-H Asymmetric & Symmetric Stretch | 3550 - 3250 (two bands) | Medium |

| Indole N-H | N-H Stretch | ~3400 | Medium, Sharp |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Strong to Medium |

| Aromatic C-N | C-N Stretch | 1335 - 1250 | Medium |

| Aromatic C-Cl | C-Cl Stretch | < 850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy one, the lowest unoccupied molecular orbital (LUMO). msu.edu The wavelength of maximum absorbance (λmax) is related to the energy gap between these orbitals; a smaller energy gap corresponds to absorption at a longer wavelength. masterorganicchemistry.comutoronto.ca

The parent indole molecule exhibits characteristic absorption bands around 270-290 nm. nih.gov The presence of substituents on the indole ring can significantly alter the absorption spectrum. Both the chlorine atom (a halogen) and the amino group (-NH₂) are auxochromes, which are groups that, when attached to a chromophore (the light-absorbing part of the molecule), modify the λmax and the intensity of the absorption.

Specifically, the amino group, with its lone pair of electrons, can participate in resonance with the aromatic ring, extending the conjugated system. This extension of conjugation decreases the HOMO-LUMO energy gap, resulting in a bathochromic shift (a shift to longer wavelengths) of the λmax compared to unsubstituted indole. utoronto.ca Similarly, the chlorine atom, through its lone pairs, can also contribute to resonance, further influencing the electronic transitions. Therefore, this compound is expected to have a λmax at a longer wavelength than indole itself. The exact position of λmax would be determined by the combined electronic effects of both substituents.

| Compound | Typical λmax (nm) | Effect of Substituents |

|---|---|---|

| Indole | ~270 - 290 | Baseline |

| 5-Chloroindole | ~280 - 295 | Slight bathochromic shift |

| This compound (Predicted) | > 290 | Significant bathochromic shift due to combined effect of -Cl and -NH₂ groups extending conjugation. |

X-ray Crystallography for Definitive Molecular Structure Determination

While a specific crystal structure for this compound has not been reported in the surveyed literature, its expected structural features can be inferred from crystallographic data of related substituted indoles. mdpi.comnih.gov The indole ring system is known to be essentially planar. The bond lengths and angles would be characteristic of an aromatic heterocyclic system, with C-C bond lengths intermediate between single and double bonds.

The C-Cl bond length is expected to be in the range of 1.70-1.75 Å. The C-N bond connecting the amino group to the aromatic ring would be shorter than a typical C-N single bond due to resonance participation of the nitrogen lone pair with the π-system. The geometry around the nitrogen of the 7-amino group would be trigonal planar or very nearly so. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the N-H groups of both the indole ring and the 7-amino substituent, as well as the chlorine atom. These interactions play a critical role in stabilizing the crystal lattice.

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used for assessing the purity of synthesized compounds and for their isolation. For a compound like this compound, which possesses moderate polarity, reversed-phase HPLC (RP-HPLC) is the most common and effective mode. tandfonline.comcetjournal.it

In RP-HPLC, the stationary phase is nonpolar (e.g., silica (B1680970) gel chemically modified with C8 or C18 alkyl chains), and the mobile phase is a more polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. chromatographyonline.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Less polar compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times, while more polar compounds elute faster.

The retention of this compound can be finely tuned by adjusting the mobile phase composition. Increasing the proportion of the organic solvent will decrease the retention time. The presence of the basic amino group means that the mobile phase pH can also be a powerful tool to control retention; using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the amine, making the compound more polar and reducing its retention time. chromatographyonline.com Detection is typically achieved using a UV detector set at or near the compound's λmax (e.g., ~280 nm for indole derivatives). mdpi.comoup.com

| Parameter | Typical Condition |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase (Column) | C18 (e.g., 5 µm particle size, 4.6 x 250 mm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~280 nm |

| Temperature | 25 °C |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used extensively in organic synthesis to monitor the progress of reactions, identify compounds, and determine the appropriate solvent system for a larger-scale column chromatography separation. thieme.de

In the synthesis of this compound, TLC would be used to track the conversion of starting materials into the desired product. The stationary phase is typically a thin layer of an adsorbent like silica gel coated on a plate of glass, aluminum, or plastic. mdpi.com A small amount of the reaction mixture is spotted onto the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase or eluent). The eluent ascends the plate by capillary action, and the components of the mixture are separated based on their differential affinity for the stationary phase and solubility in the mobile phase. ualberta.ca

Since silica gel is polar, nonpolar compounds travel further up the plate (higher Retardation factor, Rf, value), while polar compounds interact more strongly with the silica and move shorter distances (lower Rf value). wvu.eduutoronto.ca The progress of a reaction is monitored by spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture) on the same plate. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot, corresponding to the product, will appear. The reaction is considered complete when the starting material spot is no longer visible. Visualization is commonly achieved under UV light, as indole derivatives are typically UV-active. ictsl.net

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass plates |

| Mobile Phase (Eluent) | A mixture of a nonpolar and a polar solvent (e.g., Hexane/Ethyl Acetate or Dichloromethane (B109758)/Methanol). The ratio is adjusted to achieve optimal separation (Rf between 0.3-0.7). ualberta.ca |

| Application | Small spot of the reaction mixture applied via capillary tube. |

| Development | Plate is placed in a closed chamber with the eluent. |

| Visualization | Under UV lamp (254 nm), where UV-active compounds appear as dark spots. |

| Analysis | Comparison of Rf values of starting materials and products. Rf = (distance traveled by spot) / (distance traveled by solvent front). libretexts.org |

Computational Chemistry and Theoretical Investigations of 3 Chloro 1h Indol 7 Amine

Quantum Chemical Calculations and Methodologies

Quantum chemical calculations are fundamental to modern chemistry, providing a lens through which the behavior of molecules can be predicted and understood at the atomic and subatomic levels. For a molecule like 3-chloro-1H-indol-7-amine, these calculations would offer invaluable information about its electronic landscape and energetic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. An application of DFT to this compound would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G*, cc-pVTZ) to model the electron density of the molecule.

A hypothetical DFT study could generate the following data:

| Property | Predicted Value | Method |

| Total Energy | Value in Hartrees | DFT/B3LYP/6-31G |

| Dipole Moment | Value in Debye | DFT/B3LYP/6-31G |

| Mulliken Atomic Charges | Charge on each atom | DFT/B3LYP/6-31G* |

Hartree-Fock (HF) Methods

The Hartree-Fock method, while being an older and less sophisticated approach than DFT as it does not account for electron correlation in the same way, remains a foundational method in quantum chemistry. An HF calculation for this compound would provide a baseline understanding of its electronic structure from first principles.

A comparative table of results from HF and DFT methods would be highly instructive:

| Property | Hartree-Fock (HF/6-31G) | Density Functional Theory (DFT/B3LYP/6-31G) |

| Total Energy | Value in Hartrees | Value in Hartrees |

| HOMO Energy | Value in eV | Value in eV |

| LUMO Energy | Value in eV | Value in eV |

| HOMO-LUMO Gap | Value in eV | Value in eV |

This comparison would highlight the effects of electron correlation on the predicted properties of the molecule.

Molecular Geometry and Electronic Structure Studies

Understanding the three-dimensional arrangement of atoms and the distribution of electrons is paramount to predicting a molecule's chemical behavior.

Optimization of Molecular Conformations

A crucial first step in any computational study is to find the most stable three-dimensional structure of the molecule, known as the optimized geometry. This involves minimizing the energy of the molecule with respect to the positions of its atoms. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

A theoretical study would produce a detailed table of these geometric parameters:

| Bond/Angle/Dihedral | Predicted Value (Å or °) |

| C-Cl bond length | e.g., 1.75 Å |

| N-H bond length (amine) | e.g., 1.01 Å |

| C-N-C bond angle (indole) | e.g., 108.5° |

| Dihedral angle of the amine group | e.g., 180° (planar) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

An FMO analysis of this compound would involve visualizing the spatial distribution of these orbitals and calculating their energy levels. This would reveal the most likely sites for electrophilic and nucleophilic attack.

| Orbital | Energy (eV) | Primary Atomic Contribution |

| HOMO | Calculated Energy | e.g., Amine Nitrogen, Indole (B1671886) Ring |

| LUMO | Calculated Energy | e.g., Chloro-substituted Carbon, Indole Ring |

| HOMO-LUMO Gap | Calculated Energy Difference | - |

A smaller HOMO-LUMO gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for understanding intermolecular interactions and predicting sites of chemical reactivity. The MEP map of this compound would show regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

The analysis would identify key features on the MEP surface, such as the negative potential around the nitrogen atom of the amine group and the chlorine atom, and the positive potential around the hydrogen atoms of the amine and indole N-H groups.

Computational and Theoretical Investigations of this compound Not Available in Current Literature

A thorough review of scientific databases and scholarly articles has revealed a significant gap in the publicly available research concerning the computational and theoretical chemistry of the compound this compound. Despite targeted searches for theoretical analyses of this specific molecule, no dedicated studies were found that provide the detailed computational investigations required to fulfill the requested article outline.

Similarly, inquiries into the reactivity and stability assessments of this compound through computational models, such as the determination of its chemical hardness, electrophilicity index, and the identification of nucleophilic and electrophilic sites, also failed to produce any specific studies.

The absence of such research indicates that the computational characterization of this compound has not been a focus of published scientific inquiry to date. While computational chemistry is a powerful tool for predicting and understanding the properties of molecules, its application is dependent on researchers undertaking and publishing such studies.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified sections and subsections. The creation of data tables and in-depth analysis for the "Computational Chemistry and Theoretical Investigations of this compound" section and its subsections is unachievable without the foundational research data.

This report is based on the current state of accessible scientific literature and does not preclude the existence of such research in proprietary databases or future publications.

Lack of Specific Computational Research on this compound Hinders In-Depth Analysis

Despite the growing interest in indole derivatives within computational chemistry and drug design, a comprehensive search of publicly available scientific literature reveals a notable absence of specific theoretical and molecular docking studies focused exclusively on the compound this compound. While numerous computational investigations have been conducted on related indole and indazole structures, this particular molecule has not been the subject of dedicated research into its ligand-protein interactions or theoretical properties.

This gap in the scientific record means that a detailed analysis, including specific data on binding affinities, interacting amino acid residues, and potential protein targets for this compound, cannot be compiled at this time. The generation of data tables and in-depth discussion of its molecular docking behavior, as is common for more extensively studied compounds, is therefore precluded.

Computational chemistry and molecular modeling are powerful tools for predicting how a molecule might behave in a biological system. These methods are frequently used to screen potential drug candidates, understand their mechanisms of action, and guide the development of new therapeutic agents. For a compound like this compound, such studies could provide valuable insights into its potential as a scaffold for drug discovery.

While research on analogous compounds can sometimes offer clues, direct extrapolation of findings from one molecule to another, even a closely related one, can be misleading. Subtle changes in chemical structure can lead to significant differences in biological activity and interaction with protein targets.

The absence of specific computational data for this compound highlights a clear area for future research. A dedicated study involving molecular docking against a panel of relevant biological targets, followed by molecular dynamics simulations, could elucidate its potential therapeutic applications and provide a foundation for further experimental investigation. Until such research is conducted and published, a detailed and scientifically accurate article on the computational chemistry of this specific compound remains beyond reach.

Role of 3 Chloro 1h Indol 7 Amine As a Medicinal Chemistry Scaffold

Indole (B1671886) Scaffold as a Foundation for Pharmacologically Active Compounds

The indole scaffold is a fundamental building block for a wide range of pharmacologically active compounds due to its structural versatility and ability to interact with numerous biological targets. nih.govresearchgate.net This bicyclic system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is found in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin, highlighting its inherent biocompatibility. nih.govmdpi.com

The chemical reactivity of the indole ring allows for modifications at various positions, enabling the synthesis of a vast library of derivatives. nih.gov This adaptability has led to the development of numerous indole-based drugs with diverse therapeutic applications, including anticancer agents like vincristine (B1662923), antihypertensives such as reserpine, and antidepressants like amedalin. researchgate.netnih.gov The indole nucleus serves as a key pharmacophore that can mimic peptide structures and bind to a variety of enzymes and receptors, making it a highly sought-after scaffold in modern drug discovery. chula.ac.thresearchgate.net Its derivatives have been investigated for a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antioxidant effects. nih.govresearchgate.net

The significance of the indole scaffold is underscored by its presence in compounds targeting challenging diseases. For instance, indole derivatives have emerged as promising anticancer agents by targeting key biological pathways involved in cell division and proliferation, such as tubulin polymerization and protein kinases. mdpi.commdpi.com The ability to functionalize the indole core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a foundational element in the design of new and effective medicines. nih.gov

Structure-Activity Relationship (SAR) Studies of Halogenated Indole Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For indole derivatives, the introduction of halogen atoms, such as chlorine or bromine, has been shown to significantly impact their pharmacological profiles. mdpi.com Halogenation can alter a molecule's lipophilicity, electronic distribution, and steric properties, thereby affecting its binding affinity to biological targets, membrane permeability, and metabolic stability.

Research on halogenated indole alkaloids isolated from marine invertebrates has revealed the importance of the position and nature of the halogen substituent for biological activity. nih.gov For example, studies on meridianin derivatives, a class of marine indole alkaloids, have shown that bromine substitution at specific positions of the indole ring is critical for their kinase inhibitory and antiproliferative activities. nih.gov Specifically, a single bromine at the 5- or 6-position can significantly improve potency, while a bromine at the 7-position provides the best inhibitory activity against certain kinases. nih.gov

In the context of anticancer drug discovery, SAR analyses have indicated that halogen substitutions, particularly with chloro and bromo groups, can enhance the anticancer activity of indole-based compounds. mdpi.com For instance, in a series of indolyl derivatives containing aminoguanidinium moieties, N-benzyl indole derivatives featuring chlorine, bromine, or trifluoromethyl groups demonstrated higher antibacterial activity. nih.gov These studies underscore that the presence and position of halogen atoms are critical for the efficacy of these compounds. nih.gov The chlorine atom at the 3-position of 3-chloro-1H-indol-7-amine is therefore expected to play a significant role in modulating the biological activity of its derivatives, making it a key feature in SAR-guided drug design.

Design Principles for Novel Bioactive Indole Analogues

The design of novel bioactive analogues based on the indole scaffold is guided by several key principles aimed at optimizing potency, selectivity, and drug-like properties. A primary strategy involves the strategic modification of the indole core at various positions to enhance interactions with specific biological targets. The versatility of the indole ring chemistry provides rich opportunities for synthetic modifications. researchgate.net

One common design principle is the introduction of various substituents on the indole nitrogen (N1 position) and at the C3 position. For example, in the design of HIV-1 fusion inhibitors targeting the gp41 protein, introducing an aromatic hydrophobic group at the 1-position and polar groups at the 3-position of the indole were key strategies to increase hydrophobicity and form additional hydrogen bonds with the target protein, respectively. nih.gov

Another principle is the hybridization of the indole scaffold with other pharmacologically active moieties. This approach aims to create hybrid molecules that can interact with multiple targets or possess enhanced activity. For instance, hybrid molecules containing indole, thiazolidinedione, and triazole moieties have been synthesized and evaluated for their anticancer activities. mdpi.com Similarly, combining the indole and 1,2,4-triazole (B32235) moieties has been explored to develop new tubulin polymerization inhibitors. mdpi.com

Furthermore, computational methods such as molecular docking are increasingly used to guide the design process. These in silico techniques help predict the binding modes of designed analogues with their target proteins, allowing for a more rational approach to structural modifications. nih.govmdpi.commdpi.com For example, molecular docking studies were used to design novel indole ethylamine (B1201723) derivatives as regulators of lipid metabolism, identifying a C6-bromo-substituted derivative with a specific side chain at C3 as a potent agonist for the PPARα receptor. mdpi.com These design strategies, which focus on targeted substitutions, molecular hybridization, and computational modeling, are essential for the development of novel and effective indole-based therapeutic agents.

Applications in Drug Discovery and Development Initiatives

The indole scaffold and its derivatives are integral to numerous drug discovery and development initiatives across a wide range of therapeutic areas. nih.gov The structural framework of indole is found in many marketed drugs, demonstrating its clinical success and therapeutic versatility. nih.govmdpi.com

In oncology, indole derivatives are a major focus of research. They have been developed as inhibitors of key targets in cancer progression, such as tubulin and various protein kinases. mdpi.com For instance, novel indole/1,2,4-triazole hybrids have been designed as potent tubulin polymerization inhibitors, showing promise as anticancer agents. mdpi.com Furthermore, indole-2-carboxamides have been evaluated as multi-target antiproliferative agents that inhibit kinases like EGFR and BRAFV600E. nih.gov

The development of antiviral agents has also heavily featured the indole scaffold. Notably, indole-based compounds have been designed as small molecule HIV-1 fusion inhibitors that target the gp41 transmembrane glycoprotein, a critical component of the viral entry machinery. nih.govnih.gov This represents a promising strategy for developing new antiretroviral therapies, particularly for drug-resistant HIV strains. nih.gov

Beyond cancer and infectious diseases, indole derivatives are being explored for the treatment of neurodegenerative disorders. mdpi.com The indole nucleus is a key component in the design of multi-target-directed ligands (MTDLs) aimed at addressing the complex pathology of diseases like Alzheimer's. mdpi.com Additionally, indole derivatives are being investigated for a plethora of other conditions, including metabolic diseases, inflammatory disorders, and microbial infections, highlighting the broad and ongoing impact of this privileged scaffold in the quest for new medicines. nih.govmdpi.com The compound this compound serves as a valuable starting material for synthesizing novel candidates within these diverse drug discovery programs.

Data Tables

Table 1: Examples of Bioactive Indole Analogues and their Activities

| Compound ID | Description | Target/Activity | IC50 / GI50 Value |

| 17 | Monoterpenoid Indole Alkaloid Analogue | Cytotoxic against HL-60 cancer cell line | 0.90 µM rsc.org |

| 18 | Monoterpenoid Indole Alkaloid Analogue | Cytotoxic against HL-60 cancer cell line | 0.43 µM rsc.org |

| Ve | Indole-2-carboxamide derivative | Antiproliferative activity | 44 nM nih.gov |

| Vf | Indole-2-carboxamide derivative | Antiproliferative activity | 48 nM nih.gov |

| Va | Indole-2-carboxamide derivative | EGFR inhibitory activity | 71 ± 06 nM nih.gov |

| 4g | Indole-based Schiff base derivative | α-glucosidase inhibition | 10.89 µM mdpi.com |

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR are essential for confirming the indole backbone and substituent positions. For example, the amine proton typically appears as a broad singlet near δ 5.5–6.5 ppm .

- LC-MS : Used to verify molecular weight and purity. In one study, LC-MS confirmed the intermediate 4-(N-(tert-butyl)sulfamoyl)benzoic acid with m/z = 255.9 [M-H]⁻ .

- X-ray Crystallography : While not directly reported for this compound, SHELX programs (e.g., SHELXL) are widely used for small-molecule structural refinement, applicable to derivatives .

How should researchers handle this compound safely, given limited toxicological data?

Basic

Although specific toxicological data for this compound are unavailable, analogous indole derivatives (e.g., 1H-Indol-3-ylmethylamine) recommend:

- Personal Protection : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Spill Management : Absorb spills with inert material and dispose as hazardous waste .

Standard indole-handling protocols should be followed until compound-specific data are obtained.

How can this compound be functionalized to create bioactive sulfonamide derivatives?

Advanced

The amine group is reactive toward sulfonyl chlorides and carboxylic acids. For example:

- Sulfonamide Formation : React with benzenesulfonyl chloride in DCM using triethylamine as a base, achieving ~70% yield .

- Amide Coupling : Use HATU/DIPEA in DMF to conjugate with 4-(N-(tert-butyl)sulfamoyl)benzoic acid, forming derivatives with potential biological activity .

Optimize reaction time (e.g., overnight stirring) and reagent ratios to suppress by-products like dimerization or over-chlorination.

How can low yields in the synthesis of this compound derivatives be troubleshooted?

Advanced

Common issues and solutions:

- By-Product Formation : Monitor reaction progress with TLC or LC-MS. Adjust stoichiometry (e.g., excess sulfonyl chloride) or switch solvents (e.g., DMF for better solubility) .

- Poor Amine Reactivity : Activate the amine with catalysts like DMAP or use microwave-assisted synthesis to enhance coupling efficiency.

- Purification Challenges : Employ column chromatography with gradients of ethyl acetate/hexane or utilize recrystallization from ethanol/water mixtures .

What computational strategies are suitable for predicting the bioactivity of this compound derivatives?

Q. Advanced

- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with targets like antimicrobial proteins. For example, indole derivatives show binding to androgen receptors (AR) via residues LEU704 and GLY708, with docking scores around -7.0 kcal/mol .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or stability.

- MD Simulations : Assess binding stability over time, as demonstrated for similar indole-based antimicrobial agents .

How should contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?

Q. Advanced

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian). Discrepancies may indicate tautomerism or solvent effects.

- Isotopic Labeling : Use N-labeled amines to resolve ambiguous proton assignments in crowded regions.

- Crystallographic Confirmation : If crystals are obtainable, refine the structure via SHELXL to resolve ambiguities . For unstable derivatives, consider low-temperature XRD or microcrystal electron diffraction (MicroED).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。